molecular formula C17H21N3O B4653247 2-amino-6-butyl-4-(2-furyl)-5-propylnicotinonitrile

2-amino-6-butyl-4-(2-furyl)-5-propylnicotinonitrile

Cat. No. B4653247
M. Wt: 283.37 g/mol
InChI Key: ODUTVJJQPXCZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-butyl-4-(2-furyl)-5-propylnicotinonitrile, also known as SIB-1553A, is a selective α6β2 nicotinic acetylcholine receptor agonist. It was first synthesized in 2001 by scientists at the University of Cambridge, and has since been the subject of numerous scientific studies.

Mechanism of Action

2-amino-6-butyl-4-(2-furyl)-5-propylnicotinonitrile selectively activates the α6β2 nicotinic acetylcholine receptor, which is primarily expressed in the brain. Activation of this receptor has been shown to improve cognitive function and reduce anxiety in animal models.
Biochemical and Physiological Effects
2-amino-6-butyl-4-(2-furyl)-5-propylnicotinonitrile has been shown to improve cognitive function and reduce anxiety in animal models. It has also been shown to have analgesic properties and to reduce the rewarding effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

2-amino-6-butyl-4-(2-furyl)-5-propylnicotinonitrile has several advantages for use in lab experiments. It is highly selective for the α6β2 nicotinic acetylcholine receptor, which allows for precise targeting of this receptor in animal models. However, its limited solubility in water can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 2-amino-6-butyl-4-(2-furyl)-5-propylnicotinonitrile. One area of interest is its potential as a treatment for addiction and smoking cessation. Another area of interest is its potential as a cognitive enhancer for the treatment of cognitive disorders such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of 2-amino-6-butyl-4-(2-furyl)-5-propylnicotinonitrile and its potential therapeutic applications.

Scientific Research Applications

2-amino-6-butyl-4-(2-furyl)-5-propylnicotinonitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to improve cognitive function in animal models, and has been investigated as a potential treatment for Alzheimer's disease and other cognitive disorders. It has also been investigated as a potential treatment for addiction and as a smoking cessation aid.

properties

IUPAC Name

2-amino-6-butyl-4-(furan-2-yl)-5-propylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-3-5-8-14-12(7-4-2)16(15-9-6-10-21-15)13(11-18)17(19)20-14/h6,9-10H,3-5,7-8H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUTVJJQPXCZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-butyl-4-furan-2-yl-5-propyl-nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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